molecular formula C16H15N5O2 B2953111 (E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035019-28-2

(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2953111
CAS No.: 2035019-28-2
M. Wt: 309.329
InChI Key: MVJCZESNIKYWMV-VOTSOKGWSA-N
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Description

(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole group, an acrylamide linker, and a pyridinyl moiety. The (E)-stereochemistry of the acrylamide group is critical for its conformational rigidity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

(E)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-21-9-3-5-13(21)16-19-15(23-20-16)11-18-14(22)7-6-12-4-2-8-17-10-12/h2-10H,11H2,1H3,(H,18,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJCZESNIKYWMV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by exploring its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C15H15N5O2\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{2}

This structure features a pyridine ring and an oxadiazole moiety, both of which are known to contribute to various biological activities.

The biological activity of compounds containing pyrrole and oxadiazole rings has been extensively studied. These compounds often exhibit:

  • Antimicrobial Activity : The oxadiazole derivatives have been reported to possess antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Anticancer Activity : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Antimicrobial Activity

A review of literature indicates that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, a study demonstrated that certain oxadiazole compounds inhibited the growth of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

CompoundMIC (µg/mL)Target Organism
Oxadiazole A32S. aureus
Oxadiazole B64E. coli

Anticancer Activity

In vitro studies have shown that related compounds can significantly reduce the viability of various cancer cell lines. For example, a compound structurally similar to our target exhibited IC50 values in the low micromolar range against breast cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Compound X5.0MCF-7
Compound Y3.2HeLa

Case Studies

  • Pyrrole Derivatives : A study on pyrrole-containing compounds indicated their effectiveness against multidrug-resistant bacteria and highlighted their potential as lead compounds for antibiotic development .
  • Oxadiazole-Based Anticancer Agents : Research focusing on oxadiazole derivatives revealed their ability to inhibit tumor growth in xenograft models, suggesting their therapeutic potential in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide 1,2,4-oxadiazole, 1-methylpyrrole, (E)-acrylamide, pyridin-3-yl ~340 (estimated) Rigid conformation; potential kinase inhibition
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) (Z/E)-acrylamide isomers, 4-methoxyphenyl, pyridin-3-yl, propylamide ~381 (calculated) Dual acrylamide motifs; enhanced solubility due to methoxy group
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) Benzoimidazopyrimidinone, methoxyphenyl, methylpiperazine, acrylamide ~593 (calculated) High molecular weight; likely DNA/protein interaction via planar heterocycle

Comparative Analysis

  • Core Heterocycles: The target compound’s 1,2,4-oxadiazole ring offers metabolic stability and hydrogen-bonding capacity, distinct from the benzoimidazopyrimidinone in 3e, which provides π-stacking interactions .
  • Substituent Effects :

    • The 1-methylpyrrole group in the target molecule may enhance lipophilicity compared to the methoxyphenyl group in 4412 , affecting membrane permeability .
    • The methylpiperazine in 3e introduces basicity and solubility, a feature absent in the target compound, which relies on pyridinyl for polarity .
  • Biological Relevance: While 3e’s benzoimidazopyrimidinone scaffold is associated with topoisomerase inhibition, the target compound’s oxadiazole-pyridinyl combination is more likely to target ATP-binding pockets in kinases .

Research Findings and Mechanistic Insights

Hypothetical Pharmacological Profile

  • Cytotoxicity: Structural analogs like 3e exhibit IC₅₀ values in the nanomolar range against cancer cell lines, implying the target compound may share similar potency .

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